molecular formula C9H13ClFN B13445687 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13445687
M. Wt: 189.66 g/mol
InChI Key: YRHBSIWSGCPYIY-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride (CAS 2680616-10-6) is a chemical compound with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol . This compound belongs to a class of β-phenethylamine analogs, which are of significant interest in medicinal chemistry for their potential activity on central nervous system targets . Research into structurally similar compounds indicates high value in neuroscience, particularly as agonists for Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems (including dopamine and serotonin) and is a promising therapeutic target for psychiatric disorders such as schizophrenia . Preclinical studies of TAAR1 agonists have shown efficacy in animal models relevant to schizophrenia, including the reduction of hyperlocomotion, without the side effects associated with traditional antipsychotics . This compound is intended for research applications only, specifically for in vitro and in vivo studies aimed at understanding its mechanism of action and efficacy in disease models. It is supplied as a solid and should be handled by qualified laboratory personnel using appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

2-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H

InChI Key

YRHBSIWSGCPYIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis via 3-Fluoro-2-methylbenzaldehyde

  • Step 1: Reduction of the Aldehyde to Alcohol

    3-Fluoro-2-methylbenzaldehyde is reduced to the corresponding benzyl alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. This step proceeds at mild temperatures (0–25 °C) to minimize side reactions.

  • Step 2: Reductive Amination

    The benzyl alcohol intermediate is converted to the ethanamine by reductive amination, often using ammonia or an amine source with a reducing agent like sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions. This step introduces the primary amine group on the side chain.

  • Step 3: Formation of Hydrochloride Salt

    The free amine is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to precipitate the hydrochloride salt, enhancing stability and solubility.

This route is analogous to the preparation of related compounds such as 2-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, where similar reaction conditions and catalysts are applied.

Synthesis via 3-Fluoro-2-methylaniline

  • Step 1: Protection and Functionalization

    Starting from 3-fluoro-2-methylaniline, the amine can be protected (e.g., N-Boc protection) to prevent side reactions during subsequent steps.

  • Step 2: Side-chain Introduction

    The ethanamine side chain is introduced via lithiation and alkylation reactions. For example, sec-butyllithium can be used at low temperatures (-45 to -15 °C) in tetrahydrofuran (THF) to generate a lithiated intermediate, which is then reacted with electrophiles to extend the side chain.

  • Step 3: Deprotection and Salt Formation

    The protecting group is removed under acidic conditions, and the free amine is converted to its hydrochloride salt by treatment with HCl.

This approach allows for precise control over stereochemistry and substitution patterns and is suitable for large-scale industrial synthesis.

Step Reagents/Conditions Yield (%) Notes
Reduction of aldehyde NaBH4 in MeOH or EtOH, 0–25 °C 85–90 Mild conditions prevent over-reduction
Reductive amination NH3 or amine source + NaBH3CN, pH ~5–6, room temp 80–88 Controlled pH critical to avoid side products
Lithiation and alkylation sec-BuLi in THF, -45 to -15 °C, electrophile addition 75–85 Temperature control essential for regioselectivity
Salt formation HCl in organic solvent or aqueous medium >95 Precipitates pure hydrochloride salt

The yields reported are consistent with literature values for similar phenethylamine derivatives.

To ensure purity and correct structure, the following analytical techniques are employed:

Industrial synthesis often employs continuous flow reactors to improve reaction control, reproducibility, and scalability. Automated systems regulate temperature, reagent addition, and reaction times to maximize yield and minimize impurities. Optimization focuses on:

  • Catalyst selection (e.g., Pd/C for hydrogenation steps if applicable)
  • Solvent choice for solubility and ease of purification (ethanol, methanol, dichloromethane)
  • Temperature control to prevent side reactions
  • Efficient isolation and crystallization of the hydrochloride salt for high purity.
Methodology Starting Material Key Reagents/Conditions Advantages Limitations
Reduction + Reductive Amination 3-Fluoro-2-methylbenzaldehyde NaBH4, NaBH3CN, NH3, HCl Straightforward, high yield Requires careful pH control
Lithiation + Alkylation 3-Fluoro-2-methylaniline sec-BuLi, THF, electrophile, HCl Precise substitution control Requires low temperature setup
Direct amination (less common) Fluorinated benzyl halides Ammonia, reducing agents Potentially fewer steps May have lower regioselectivity

The preparation of this compound is well-established through multi-step synthetic routes involving reduction, reductive amination, or lithiation-alkylation strategies. Reaction conditions are optimized to maximize yield and purity, with thorough characterization ensuring product quality. Industrial methods leverage continuous flow and automation for scalable production. This compound's unique substitution pattern and hydrochloride salt form make it valuable for research into neurological and pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the phenethylamine family and has a variety of applications, particularly in the fields of chemistry and pharmacology. It features a fluorine atom and a methyl group on the benzene ring, which is linked to an ethanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for use in research and industry.

Applications

  • As a Building Block in Chemical Synthesis this compound serves as a fundamental building block in the synthesis of more complex molecules. In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield, using automated systems for precise control over reaction conditions.
  • Pharmacological Research This compound is utilized in pharmacological studies to understand its potential therapeutic effects in treating neurological disorders. Research focuses on its interaction with neurotransmitter systems, exploring its affinity for specific receptors and the resulting physiological effects, which contributes to understanding its therapeutic potential. It may act as an agonist or antagonist at specific receptors, influencing physiological pathways related to mood regulation and cognitive function.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Phenethylamine Hydrochlorides

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl (870717-94-5) 2-Cl, 6-F C₈H₁₀Cl₂FN 210.08 Potential antipsychotic intermediate; CAS data available .
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl (1797306-72-9) 3-Cl, 2-F, 2-CH₃ (branch) C₁₀H₁₄Cl₂FN 238.13 Bulky substituents may enhance receptor selectivity; structural analog for CNS-targeting drugs .
2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl 2-OCH₃, 5-OCH₃ C₁₀H₁₆ClNO₂ 217.69 Serotonin receptor agonist (e.g., 2C family); biased agonism studied .
2-(3,4-Dimethylphenyl)ethan-1-amine HCl (5470-35-9) 3-CH₃, 4-CH₃ C₁₀H₁₅N·HCl 185.69 Melting point: 218–220°C; used in peptidomimetic synthesis .
2-(Thiophen-3-yl)ethan-1-amine HCl Thiophene-3-yl C₆H₁₀NS·HCl 171.67 TAAR1 agonist candidate; yield: 51.6% via HCl/EA method .
2-[3-(Pentafluorosulfanyl)phenyl]ethan-1-amine HCl (1864063-59-1) 3-SF₅ C₈H₁₁ClF₅NS 283.69 Electron-withdrawing SF₅ group may enhance metabolic stability .

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 180–280 Da, suitable for CNS penetration.
  • Melting Points : Range from 218–220°C (3,4-dimethylphenyl analog ) to lower values for less crystalline structures (e.g., thiophene derivatives ).
  • Spectroscopic Data : HRMS and ¹H NMR (e.g., δ 8.26 ppm for NH₃⁺ in thiophen-2-yl analog ) aid in structural confirmation.

Biological Activity

2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, also known as (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClFC_9H_{12}ClF with a molecular weight of approximately 195.64 g/mol. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique chemical properties and biological interactions.

Research indicates that this compound may act primarily as a neurotransmitter modulator . It is believed to interact with various neurotransmitter receptors, influencing synaptic transmission and potentially affecting pathways related to neurological disorders. The exact molecular targets are still under investigation, but preliminary studies suggest it may impact serotonin and dopamine receptor systems, which are crucial in treating psychiatric conditions.

Neurotransmitter Interaction

The compound's ability to modulate neurotransmitter systems has been highlighted in several studies. For instance, it has been suggested that it could enhance the activity of neurotransmitters involved in mood regulation, potentially providing therapeutic benefits for conditions like depression and anxiety.

Antimicrobial Activity

In addition to its neurological implications, there are indications that this compound may exhibit antimicrobial properties . Compounds with similar structures have shown activity against various bacterial strains, although specific data for this compound remains limited. The potential minimum inhibitory concentration (MIC) values for related compounds suggest moderate antimicrobial efficacy, warranting further exploration in this area .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study FocusFindingsReference
Neurotransmitter ModulationPotential interaction with serotonin and dopamine receptors; implications for mood disorders,
Antimicrobial ActivityRelated compounds exhibited MIC values against E. coli and S. aureus
Mechanism of ActionModulates synaptic transmission; ongoing investigations into specific receptor interactions,

Q & A

Q. How can in vitro-to-in vivo translation be improved for this compound in neuropharmacology studies?

  • Translational pipeline :
  • PK/PD modeling : Measure plasma protein binding (equilibrium dialysis) and brain-to-plasma ratio (LC-MS/MS) in rodents.
  • BBB penetration : Modify logP (via prodrug strategies) to optimize CNS bioavailability. Fluorine’s small size enhances passive diffusion .

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